molecular formula C15H13N3O2 B2721115 N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2097883-73-1

N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2721115
CAS No.: 2097883-73-1
M. Wt: 267.288
InChI Key: KPUQRCUHOLMRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core linked to a 6-methylpyrimidin-4-ylmethyl substituent.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-6-12(18-9-17-10)8-16-15(19)14-7-11-4-2-3-5-13(11)20-14/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUQRCUHOLMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide involves several steps. One common method includes the coupling of benzofuran-2-carboxylic acid with 6-methylpyrimidin-4-ylmethylamine using coupling agents such as HATU and N,N-diisopropylethylamine in dichloromethane. This reaction typically proceeds with good yields and under mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Synthetic Routes and Core Formation

The synthesis of this compound typically involves multiple steps, starting with the benzofuran core. Common methods include:

  • Benzofuran formation : Cyclization reactions of precursors like phenylacetic acid derivatives or ketones under acidic or basic conditions.

  • Carboxamide formation : Coupling reactions between the benzofuran carboxylic acid and a pyrimidine-substituted amine. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used with solvents like DMF (dimethylformamide) .

Key Reaction Types

The compound undergoes several reaction types, driven by its functional groups:

Substitution Reactions

The pyrimidine ring may undergo nucleophilic aromatic substitution (SNAr) if it bears an electron-withdrawing group (e.g., halide). For example:

  • Mechanism : A nucleophile (e.g., amine) attacks the electrophilic carbon of the pyrimidine, facilitated by a base like potassium carbonate (K₂CO₃) .

  • Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures .

Amide Coupling

The carboxamide linkage is typically formed via:

  • Reagents : EDC/DCC with catalytic amounts of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) .

  • Conditions : Room temperature or mild heating in DMF or dichloromethane (DCM).

Functional Group Transformations

  • Reduction : Selective reduction of double bonds or carbonyl groups using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) .

  • Oxidation : Introduction of oxygen-containing groups via oxidizing agents (e.g., potassium permanganate).

Substituent Effects

Structural modifications significantly influence reactivity. For example:

  • Methylation : A methyl group at the 6-position of pyrimidine enhances stability and solubility .

  • Substitution Patterns : Electron-donating groups (e.g., –NH₂) on pyrimidine increase nucleophilicity, while electron-withdrawing groups (e.g., –NO₂) favor electrophilic substitution .

Biological Relevance

While the query focuses on chemical reactions, the compound’s structural features align with pharmacological targets. For instance, pyrimidine-carboxamide derivatives are known SHP2 inhibitors, with high selectivity over hERG channels, reducing cardiotoxicity risks .

Reaction Data Table

Reaction TypeReagents/ConditionsKey OutcomeSource
SNAr SubstitutionNucleophile (e.g., amine), K₂CO₃, DMFPyrimidine substitution
Amide CouplingEDC/DCC, NHS/HOBt, DMFCarboxamide formation
ReductionPd/C, H₂ gas, ethanolSelective reduction of functional groups
OxidationKMnO₄, acidic conditionsIntroduction of oxygen-containing groups

Structural Analysis

The compound’s structure (benzofuran core, pyrimidine substituent, and carboxamide) enables:

  • Hydrogen Bonding : The amide group participates in intermolecular hydrogen bonds, influencing solubility and bioavailability.

  • Electron Delocalization : The aromatic rings stabilize charges, affecting reactivity in substitution reactions.

Scientific Research Applications

Cancer Treatment

One of the primary applications of N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is as an inhibitor of SHP2 (Src Homology Phosphatase 2), which plays a significant role in cancer cell signaling pathways. Research indicates that compounds in this class exhibit high selectivity and efficacy against SHP2, making them promising candidates for treating hyperproliferative diseases such as cancer. Specifically, they have been shown to inhibit ERK1/2 signaling pathways, which are crucial for cellular proliferation and survival .

Case Study: SHP2 Inhibition

A patent (US11696916B2) details the effectiveness of carboxamide-pyrimidine derivatives as SHP2 antagonists. These compounds demonstrated a significant ability to suppress cellular proliferation in cancer models, indicating their potential utility in cancer therapeutics . The selectivity over hERG (human Ether-à-go-go-Related Gene) ion channels also suggests a reduced risk of cardiotoxicity compared to other known SHP2 inhibitors .

Neuroprotection

Another notable application is in neuroprotection. Compounds similar to this compound have been studied for their antioxidant properties and ability to protect neuronal cells from excitotoxic damage. A study evaluated various benzofuran derivatives and found that certain substitutions led to significant neuroprotective effects against NMDA-induced toxicity in rat cortical neurons .

Case Study: Neuroprotective Effects

In a study involving synthesized derivatives, one compound exhibited neuroprotective effects comparable to memantine, a well-known NMDA antagonist. This highlights the potential of benzofuran derivatives, including this compound, in treating neurodegenerative conditions influenced by excitotoxicity .

Table 1: Summary of Mechanisms and Effects

ApplicationMechanism of ActionKey Findings
Cancer TreatmentInhibition of SHP2 and ERK signalingHigh selectivity; reduced cardiotoxicity risk
NeuroprotectionAntioxidant activity; NMDA receptor modulationComparable efficacy to established neuroprotectants

Mechanism of Action

The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide with structurally related carboxamide derivatives, focusing on substituent effects, pharmacological targets, and therapeutic implications.

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide

  • Structural Differences : Replaces the 6-methylpyrimidinylmethyl group with an azabicyclo[2.2.2]octane ring and a 2-methoxyphenyl substituent.
  • Pharmacological Target : Acts as a selective α7 nAChR agonist, enhancing working and recognition memory in rodent models .
  • Therapeutic Implications : Demonstrates pro-cognitive effects relevant to Alzheimer’s disease, unlike the target compound, which lacks direct evidence of α7 nAChR activity. The azabicyclo and methoxyphenyl groups likely enhance blood-brain barrier penetration and receptor affinity.

C8 (7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide)

  • Structural Differences : Features a sulfamoylphenyl capping group and a methoxybenzofuran core.
  • Pharmacological Target : Predicted HDAC inhibitor with a tripartite structure (capping region, linker, zinc-binding domain) critical for epigenetic modulation .
  • Therapeutic Implications : The sulfamoyl group may enhance solubility and HDAC isoform selectivity compared to the target compound’s pyrimidine group, which could prioritize different binding interactions (e.g., kinase vs. HDAC targets).

N-(6-Acetyl-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide

  • Structural Differences : Substitutes the pyrimidine with a 1,3-benzodioxol group and acetyl moiety.
  • Pharmacological Target : Exhibits antihistaminic activity, likely via H1 receptor antagonism, as inferred from structural analogs .

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

  • Structural Differences : Incorporates a sulfamoylphenyl linker and multiple methyl groups on both benzofuran and pyrimidine rings.
  • Pharmacological Target : Unspecified in evidence, but sulfamoyl groups often confer antibacterial or kinase-inhibitory properties.
  • Therapeutic Implications : Increased steric bulk from trimethylbenzofuran and dimethylpyrimidine may reduce metabolic clearance but limit target accessibility compared to the simpler pyrimidinylmethyl group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Target Biological Activity
This compound 6-methylpyrimidinylmethyl Potential HDAC/kinase targets Unknown (structural inference)
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-... Azabicyclo, methoxyphenyl α7 nAChR Cognitive enhancement
C8 (7-methoxy-N-[(4-sulfamoylphenyl)methyl]-...) Sulfamoylphenyl, methoxy HDAC isoforms Predicted epigenetic modulation
N-(6-Acetyl-1,3-benzodioxol-5-yl)-... 1,3-benzodioxol, acetyl H1 receptor (inferred) Antihistaminic
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-... Sulfamoylphenyl, trimethylbenzofuran Unspecified Likely antimicrobial/kinase

Key Research Findings and Implications

  • Structural Determinants of Activity : The pyrimidine ring in the target compound may confer metabolic stability but requires optimization for specific targets (e.g., introducing sulfamoyl or azabicyclo groups for enhanced receptor binding) .
  • Therapeutic Potential: While the target compound lacks direct pharmacological data, its structural analogs highlight avenues for neurological (α7 nAChR) or epigenetic (HDAC) applications. Comparative studies suggest substituent modifications could redirect activity toward desired pathways.
  • Limitations : Absence of in vivo data for the target compound necessitates further research to validate inferred mechanisms and optimize substituent effects.

Biological Activity

N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Structural Characteristics

The compound features a benzofuran moiety linked to a pyrimidine derivative through an amide bond. This unique structure contributes to its biological activity by facilitating interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Research indicates that this compound acts primarily as an SHP2 antagonist . SHP2 (Src homology region 2 domain-containing phosphatase 2) is a key regulator in the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival. By inhibiting SHP2, this compound can effectively reduce the activation of downstream signaling pathways associated with hyperproliferative diseases, including various cancers .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing potent cytotoxic effects. For instance:

  • IC50 Values : In vitro assays reveal IC50 values in the low micromolar range against several leukemia and solid tumor cell lines, indicating strong growth inhibition .
Cell LineIC50 (μM)
K562 (Leukemia)5
HL60 (Leukemia)0.1
A549 (Lung Cancer)16.4

These results suggest that the compound can selectively target cancer cells while sparing normal cells, which is a critical aspect of effective cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, derivatives of benzofuran compounds, including this compound, have been linked to neuroprotective effects . These compounds may mitigate oxidative stress and excitotoxicity in neuronal cells, making them potential candidates for treating neurodegenerative disorders.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows favorable characteristics such as:

  • Low Clearance : This suggests prolonged systemic exposure.
  • High Selectivity : Compared to other SHP2 inhibitors like SHP099 and RMC-4550, this compound exhibits reduced cardiotoxicity risks due to its selectivity over hErg channels .

In Vivo Studies

In vivo studies using murine models have demonstrated that treatment with this compound leads to significant reductions in tumor growth without adverse effects on body weight or vital organ size. These findings support the compound's potential as a therapeutic agent with a favorable safety profile .

Comparative Studies

Comparative studies with other known compounds have highlighted the enhanced efficacy of this compound. For example, it has been shown to outperform traditional chemotherapeutics in specific assays designed to evaluate cytotoxicity against resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are effective for preparing N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide?

The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted amines. For example, analogous carboxamides are prepared using activating agents like dicyclohexylcarbodiimide (DCC) or phosphorus oxychloride (POCl₃) in solvents such as dry DMF, followed by purification via recrystallization (ethanol or chloroform) . Yield optimization often involves adjusting reaction stoichiometry, temperature, and catalyst loading.

Q. How can the structural identity of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks corresponding to the benzofuran core (e.g., δ 7.2–7.6 ppm for aromatic protons) and pyrimidine methyl group (δ 2.3–2.6 ppm) are critical .
  • Mass spectrometry (MS) : A molecular ion peak matching the exact mass (e.g., m/z ~323 for C₁₆H₁₃N₃O₂) and fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the structure .
  • X-ray crystallography : SHELX software can resolve crystal structures if suitable crystals are obtained .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screens could focus on enzyme inhibition (e.g., histone deacetylases (HDACs)) using fluorescence-based assays or cellular viability tests (e.g., MTT assays). Dose-response curves (IC₅₀ values) and selectivity profiling against isoform targets (e.g., HDAC1 vs. HDAC6) are critical .

Q. How should researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Complementary techniques include thin-layer chromatography (TLC) and melting point analysis .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs with modifications to the benzofuran core, pyrimidine substituents, or linker regions. Combinatorial libraries can be screened to identify critical pharmacophores. For example, substituting the pyrimidine methyl group with halogens or bulkier alkyl chains may enhance target binding .

Q. How can computational modeling guide the optimization of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding affinities to target proteins like HDACs. Key interactions (e.g., hydrogen bonding with catalytic zinc ions or hydrophobic contacts with active-site residues) are prioritized for iterative design .

Q. What experimental designs address contradictory data in bioactivity assays?

Factorial design (e.g., 2^k designs) systematically tests variables such as solvent polarity, temperature, and enzyme concentration to identify confounding factors. Statistical tools (ANOVA, Tukey’s test) validate reproducibility .

Q. How are reaction conditions optimized for scale-up synthesis?

Parameters like solvent choice (e.g., switching from DMF to THF for easier removal), catalyst recycling (e.g., immobilized reagents), and flow chemistry setups improve scalability. Process analytical technology (PAT) monitors intermediate purity in real-time .

Q. What advanced analytical techniques resolve complex degradation products?

LC-MS/MS and high-resolution mass spectrometry (HRMS) identify degradation pathways (e.g., oxidation of the benzofuran ring). Stability studies under accelerated conditions (40°C/75% RH) guide formulation strategies .

Q. How do researchers validate target engagement in cellular models?

Techniques include:

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets via thermal stabilization.
  • Knockout/knockdown models : CRISPR-Cas9-edited cell lines lacking the target protein assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.